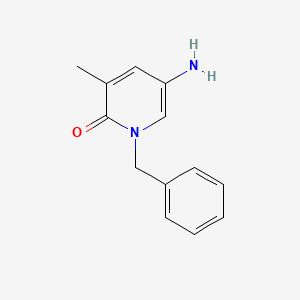
5-Amino-1-benzyl-3-methylpyridin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Amino-1-benzyl-3-methylpyridin-2(1H)-one is a heterocyclic organic compound that features a pyridine ring substituted with amino, benzyl, and methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-benzyl-3-methylpyridin-2(1H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyridine Ring: Starting from a suitable precursor such as 3-methylpyridine, the ring can be functionalized through nitration, reduction, and other substitution reactions.
Introduction of the Benzyl Group: Benzylation can be achieved using benzyl halides in the presence of a base.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This might include the use of catalysts, high-pressure reactors, and continuous flow systems.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming N-oxides or other oxidized derivatives.
Reduction: Reduction reactions might target the pyridine ring or the functional groups attached to it.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the functional groups on the pyridine ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases and Acids: Sodium hydroxide, hydrochloric acid.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield pyridine N-oxides, while reduction could lead to partially or fully reduced derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 5-Amino-1-benzyl-3-methylpyridin-2(1H)-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology
Biologically, compounds with similar structures have been investigated for their potential as enzyme inhibitors or receptor modulators. They might interact with specific proteins or nucleic acids, influencing biological pathways.
Medicine
In medicinal chemistry, such compounds are explored for their potential therapeutic effects. They might exhibit activity against certain diseases or conditions, making them candidates for drug development.
Industry
Industrially, these compounds can be used in the development of new materials, such as polymers or coatings, due to their chemical stability and reactivity.
Wirkmechanismus
The mechanism of action of 5-Amino-1-benzyl-3-methylpyridin-2(1H)-one would depend on its specific interactions with molecular targets. This might involve binding to enzymes or receptors, altering their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Amino-3-methylpyridin-2(1H)-one: Lacks the benzyl group, which might influence its reactivity and biological activity.
1-Benzyl-3-methylpyridin-2(1H)-one: Lacks the amino group, potentially altering its chemical properties and applications.
5-Amino-1-benzylpyridin-2(1H)-one: Lacks the methyl group, which might affect its steric and electronic characteristics.
Uniqueness
The presence of the amino, benzyl, and methyl groups in 5-Amino-1-benzyl-3-methylpyridin-2(1H)-one makes it unique in terms of its chemical reactivity and potential applications. These substituents can influence the compound’s solubility, stability, and interaction with other molecules.
Eigenschaften
Molekularformel |
C13H14N2O |
|---|---|
Molekulargewicht |
214.26 g/mol |
IUPAC-Name |
5-amino-1-benzyl-3-methylpyridin-2-one |
InChI |
InChI=1S/C13H14N2O/c1-10-7-12(14)9-15(13(10)16)8-11-5-3-2-4-6-11/h2-7,9H,8,14H2,1H3 |
InChI-Schlüssel |
HPNAZONDROASIP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CN(C1=O)CC2=CC=CC=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[hydroxy-[[5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy]phosphoryl] phosphono hydrogen phosphate](/img/structure/B12078085.png)
![[2-Benzoyloxy-3-(4-oxo-3-phenylmethoxy-5-prop-2-enyloxolan-2-yl)propyl] benzoate](/img/structure/B12078092.png)
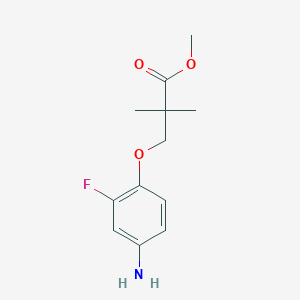

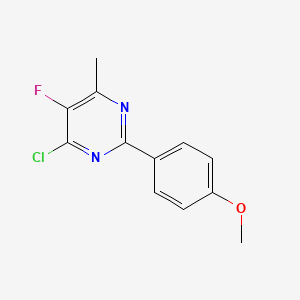
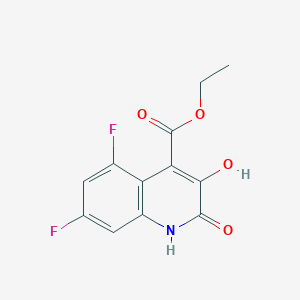
![3-Chloroimidazo[1,5-a]pyrimidine](/img/structure/B12078128.png)
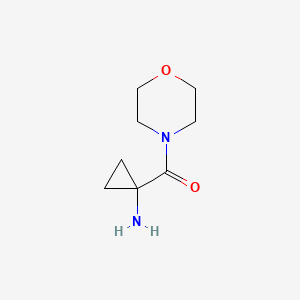
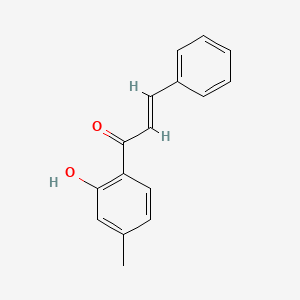
![4-[3-(4-Aminophenyl)propyl]piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B12078144.png)




